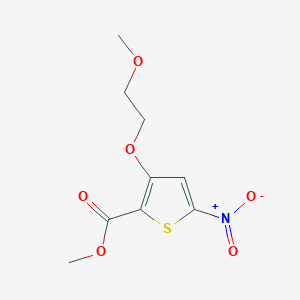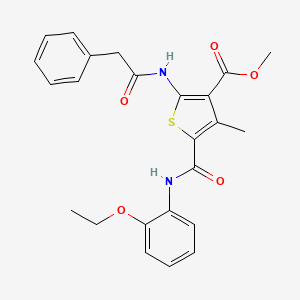
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a fluoro and nitro group on a phenoxy ring, attached to a dimethylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2-fluoro-4-nitrophenol with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage between the phenol and the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Reduction: Formation of 3-(2-Amino-4-nitrophenoxy)-2,2-dimethylpropanoic acid.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Studied for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and nitro groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-nitrophenoxyacetic acid
- 2-Fluoro-4-nitrobenzoic acid
- 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid
Uniqueness
3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid is unique due to its combination of a fluoro and nitro group on a phenoxy ring with a dimethylpropanoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12FNO5 |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
3-(2-fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12FNO5/c1-11(2,10(14)15)6-18-9-4-3-7(13(16)17)5-8(9)12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SVTYKVIYAYXFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



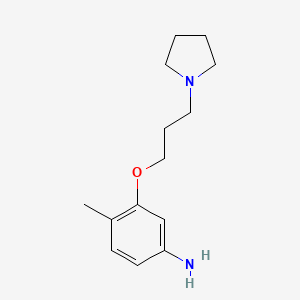
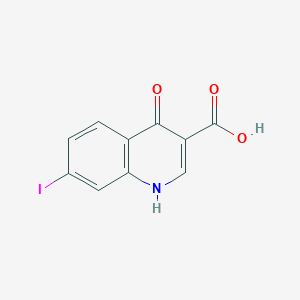

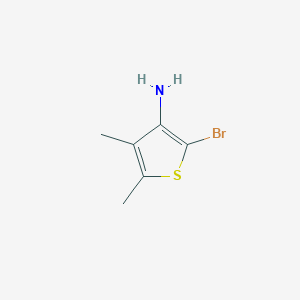
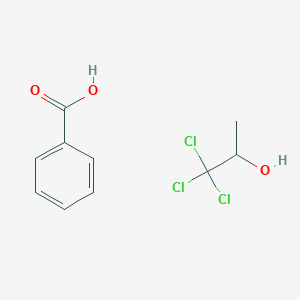
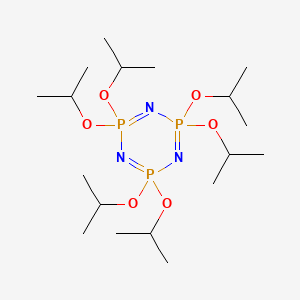
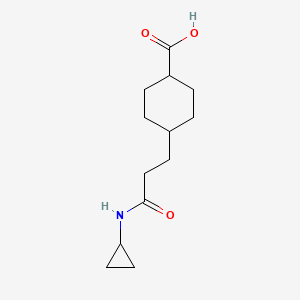
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

